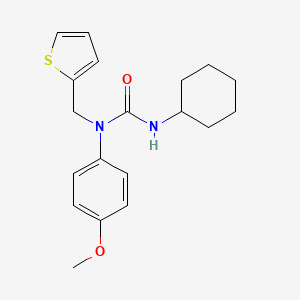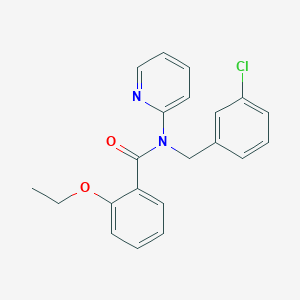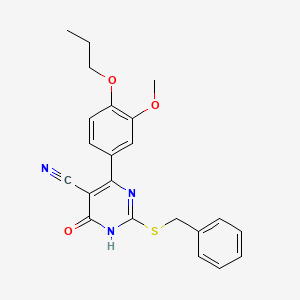
3-Cyclohexyl-1-(4-methoxyphenyl)-1-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-CYCLOHEXYL-3-(4-METHOXYPHENYL)-3-[(THIOPHEN-2-YL)METHYL]UREA is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-CYCLOHEXYL-3-(4-METHOXYPHENYL)-3-[(THIOPHEN-2-YL)METHYL]UREA typically involves the reaction of cyclohexyl isocyanate with 4-methoxyphenylamine and thiophen-2-ylmethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-CYCLOHEXYL-3-(4-METHOXYPHENYL)-3-[(THIOPHEN-2-YL)METHYL]UREA can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The thiophen-2-ylmethyl group can undergo electrophilic substitution reactions, particularly at the 5-position of the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).
Major Products Formed
Oxidation: Formation of 1-CYCLOHEXYL-3-(4-HYDROXYPHENYL)-3-[(THIOPHEN-2-YL)METHYL]UREA.
Reduction: Formation of 1-CYCLOHEXYL-3-(4-METHOXYPHENYL)-3-[(THIOPHEN-2-YL)METHYL]AMINE.
Substitution: Formation of 5-substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-CYCLOHEXYL-3-(4-METHOXYPHENYL)-3-[(THIOPHEN-2-YL)METHYL]UREA would depend on its specific application. In a pharmacological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxyphenyl and thiophene groups suggests potential interactions with aromatic binding sites, while the urea moiety could form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
- 1-CYCLOHEXYL-3-(4-HYDROXYPHENYL)-3-[(THIOPHEN-2-YL)METHYL]UREA
- 1-CYCLOHEXYL-3-(4-METHOXYPHENYL)-3-[(FURAN-2-YL)METHYL]UREA
- 1-CYCLOHEXYL-3-(4-METHOXYPHENYL)-3-[(PYRIDIN-2-YL)METHYL]UREA
Uniqueness
The uniqueness of 1-CYCLOHEXYL-3-(4-METHOXYPHENYL)-3-[(THIOPHEN-2-YL)METHYL]UREA lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the thiophene ring, in particular, may confer unique electronic and steric characteristics compared to other similar compounds.
Properties
Molecular Formula |
C19H24N2O2S |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
3-cyclohexyl-1-(4-methoxyphenyl)-1-(thiophen-2-ylmethyl)urea |
InChI |
InChI=1S/C19H24N2O2S/c1-23-17-11-9-16(10-12-17)21(14-18-8-5-13-24-18)19(22)20-15-6-3-2-4-7-15/h5,8-13,15H,2-4,6-7,14H2,1H3,(H,20,22) |
InChI Key |
MXIJUASVTHTVKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11359101.png)

![N-(3-chlorophenyl)-5-[(4-ethylbenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11359116.png)
![5'-Ethyl-7'-methyl-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-one](/img/structure/B11359118.png)
![Ethyl 5-acetyl-4-methyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11359122.png)
![N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11359129.png)
![5-({3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11359136.png)
![N-(2-chlorophenyl)-2-(ethylsulfonyl)-5-[(2-fluorobenzyl)(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide](/img/structure/B11359143.png)

![5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(2,4-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11359169.png)
![N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11359170.png)
![5-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11359178.png)
![4-methyl-N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11359192.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide](/img/structure/B11359195.png)
